molecular formula C17H15BrN4OS B11778248 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B11778248
M. Wt: 403.3 g/mol
InChI Key: CPPWEHJZDNQUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that features a triazole ring, a bromophenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the triazole derivative with an appropriate thiol reagent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, or anticancer drugs.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The triazole ring and bromophenyl group are likely key functional groups involved in its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Phenyl-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide: Similar structure but lacks the bromine atom.

    2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide: Contains a chlorine atom instead of bromine.

    2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a different position of the methyl group on the tolyl ring.

Uniqueness

The presence of the bromine atom in 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(p-tolyl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H15BrN4OS/c1-11-5-7-14(8-6-11)19-15(23)10-24-17-20-16(21-22-17)12-3-2-4-13(18)9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

CPPWEHJZDNQUKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.